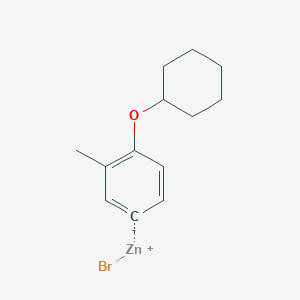
2-(2,4-dibromo-6-cyanophenoxy)-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-dibromo-6-cyanophenoxy)-N-phenylacetamide is an organic compound that belongs to the class of phenoxyacetamides It is characterized by the presence of two bromine atoms, a cyano group, and a phenoxy group attached to an acetamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dibromo-6-cyanophenoxy)-N-phenylacetamide typically involves the following steps:
Bromination: The starting material, 2,4-dibromophenol, is brominated to introduce the bromine atoms at the 2 and 4 positions.
Nitrile Formation: The brominated phenol is then reacted with a suitable nitrile source, such as cyanogen bromide, to introduce the cyano group at the 6 position.
Phenoxyacetamide Formation: The resulting 2,4-dibromo-6-cyanophenol is then reacted with phenylacetamide under basic conditions to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,4-dibromo-6-cyanophenoxy)-N-phenylacetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The phenoxy group can undergo oxidation to form quinone derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dimethylformamide), and bases (e.g., potassium carbonate).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., acetone).
Major Products Formed
Substitution: Substituted phenoxyacetamides.
Reduction: Amino derivatives.
Oxidation: Quinone derivatives.
Applications De Recherche Scientifique
2-(2,4-dibromo-6-cyanophenoxy)-N-phenylacetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting cancer and inflammatory diseases.
Materials Science: The compound is explored for its use in the synthesis of novel polymers and materials with unique electronic and optical properties.
Biological Studies: It is used as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound is investigated for its potential use as a precursor in the synthesis of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(2,4-dibromo-6-cyanophenoxy)-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the cyano group and bromine atoms allows it to form strong interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2,4-dichloro-6-cyanophenoxy)-N-phenylacetamide: Similar structure but with chlorine atoms instead of bromine.
2-(2,4-dibromo-6-methoxyphenoxy)-N-phenylacetamide: Similar structure but with a methoxy group instead of a cyano group.
2-(2,4-dibromo-6-nitrophenoxy)-N-phenylacetamide: Similar structure but with a nitro group instead of a cyano group.
Uniqueness
2-(2,4-dibromo-6-cyanophenoxy)-N-phenylacetamide is unique due to the presence of both bromine atoms and a cyano group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C15H10Br2N2O2 |
|---|---|
Poids moléculaire |
410.06 g/mol |
Nom IUPAC |
2-(2,4-dibromo-6-cyanophenoxy)-N-phenylacetamide |
InChI |
InChI=1S/C15H10Br2N2O2/c16-11-6-10(8-18)15(13(17)7-11)21-9-14(20)19-12-4-2-1-3-5-12/h1-7H,9H2,(H,19,20) |
Clé InChI |
HECQNSVRFYMNQE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2Br)Br)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


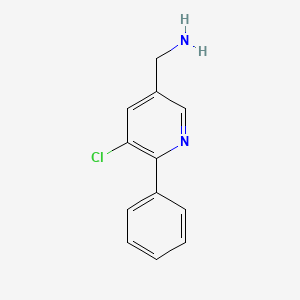
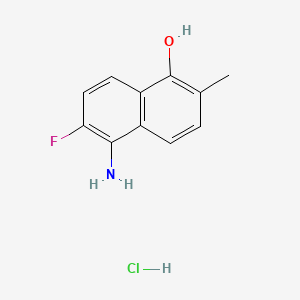
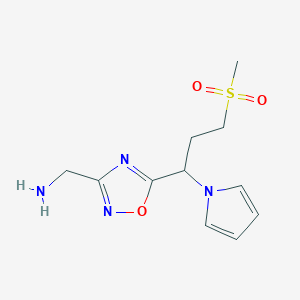
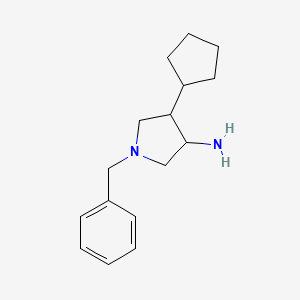
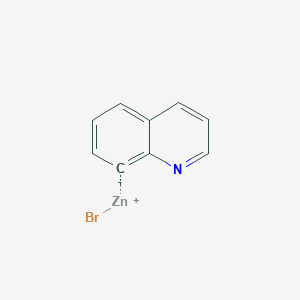
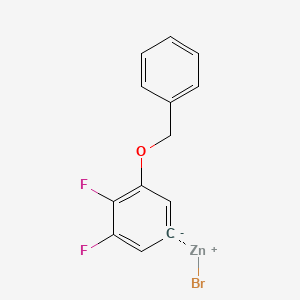
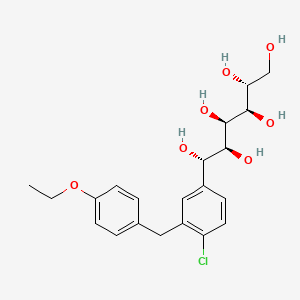
![4-amino-1-{5-O-[({[2-(trimethylammonio)ethoxy]phosphinato}oxy)phosphinato]pentofuranosyl}pyrimidin-2(1H)-one](/img/structure/B14885540.png)
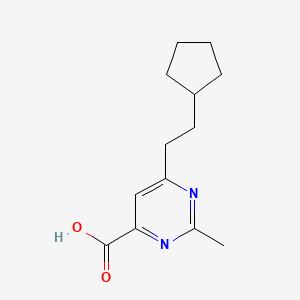

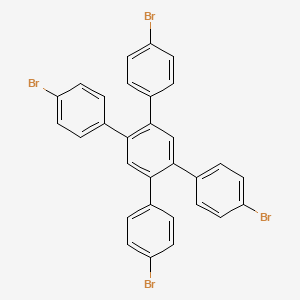
![(1S,1'S)-1,1'-([1,1'-binaphthalene]-2,2'-diyl)bis(prop-2-en-1-ol)](/img/structure/B14885565.png)
![2-Phenyl-10-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[2,3]benzofuro[6,5-d]oxazole](/img/structure/B14885587.png)
